molecular formula C9H11ClO B073067 4-Chloro-3-ethyl-5-methylphenol CAS No. 1125-66-2

4-Chloro-3-ethyl-5-methylphenol

Cat. No.: B073067
CAS No.: 1125-66-2
M. Wt: 170.63 g/mol
InChI Key: KOIPGHKKJDOUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-ethyl-5-methylphenol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethyl-5-methylphenol typically involves the chlorination of 3-ethyl-5-methylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a solvent like acetonitrile to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process where 3-ethyl-5-methylphenol is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydroxy derivative using reducing agents like sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or amino derivatives.

Scientific Research Applications

4-Chloro-3-ethyl-5-methylphenol is utilized in various scientific research fields due to its unique properties:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.

    Medicine: It is investigated for its potential use in developing antimicrobial agents and disinfectants.

    Industry: The compound is used in the formulation of antiseptics, disinfectants, and preservatives for various products.

Mechanism of Action

The antimicrobial action of 4-Chloro-3-ethyl-5-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. It targets both gram-positive and gram-negative bacteria, as well as fungi.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant properties and used in similar applications.

    4-Chloro-3,5-dimethylphenol: Another antimicrobial agent with a broader spectrum of activity.

    4-Chloro-2-methylphenol: Used in the synthesis of pharmaceuticals and as a preservative.

Uniqueness: 4-Chloro-3-ethyl-5-methylphenol stands out due to the presence of both ethyl and methyl groups, which can influence its reactivity and antimicrobial efficacy. Its specific structure allows for unique interactions with microbial cell membranes, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-chloro-3-ethyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIPGHKKJDOUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289313
Record name 4-Chloro-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-66-2
Record name NSC60263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3-ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.